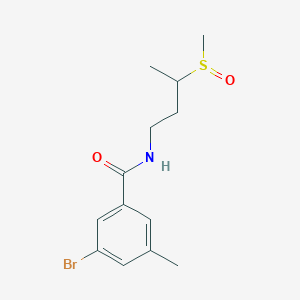![molecular formula C10H11F3N2O2 B6644339 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea, also known as TFU, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. TFU is a derivative of phenylurea and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea prevents the formation of new DNA strands, leading to cell death. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea also disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been shown to have a range of biochemical and physiological effects. Research has shown that 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of stress response pathways. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has some limitations, including its poor solubility in aqueous solutions and its potential to cause DNA damage at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of new formulations of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. Additionally, research is needed to better understand the mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea and its potential for use in combination with other cancer treatments. Finally, studies are needed to evaluate the toxicity of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea in animal models and to determine its potential for use in clinical trials.
Métodos De Síntesis
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can be synthesized through a multistep process involving the reaction of 4-(Hydroxymethyl)benzonitrile with 2,2,2-trifluoroethyl isocyanate. The resulting product is then treated with potassium carbonate to yield 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. The synthesis of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been optimized to increase yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been studied extensively for its potential use in cancer treatment. Research has shown that 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can inhibit the growth of cancer cells by inducing apoptosis and blocking cell division. 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been shown to be effective against a range of cancer types, including breast, lung, and colon cancer. Furthermore, 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)6-14-9(17)15-8-3-1-7(5-16)2-4-8/h1-4,16H,5-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIYUFPMIQGAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)



![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)